2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is a useful research compound. Its molecular formula is C8H5BrF4 and its molecular weight is 257.02. The purity is usually 95%.
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Scientific Research Applications
Metabolic Analysis
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene and its related compounds have been instrumental in metabolic studies. For instance, in a study, 2,2,2-Trifluoroethanol (TFE) metabolites were identified in the urine of Sprague-Dawley rats using 19F nuclear magnetic resonance (NMR) spectroscopy. The research highlighted the metabolization of TFE to various compounds, demonstrating the utility of 19F NMR for analyzing drug metabolism in laboratory animals (Selinsky et al., 1991).
Carcinogenic Activity Assessment
Halogen derivatives of 4-dimethylaminoazobenzene, including compounds structurally related to this compound, were assessed for carcinogenic activity in rats. This study aimed to understand the carcinogenic process induced by such compounds and found that specific halogen substitutions could significantly alter carcinogenic activities (Miller et al., 1949).
Structure-Activity Relationship Studies
The compound's derivatives were used to understand the structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, comparing their effects on adrenergic beta-receptors in various animals. This study underscores the importance of molecular structure in determining the potency and therapeutic potential of beta-adrenergic agents (Engelhardt, 1984).
Attractiveness to Oriental Fruit Fly
Studies showed that certain fluorine analogs of methyl eugenol, structurally related to this compound, are highly attractive to Bactrocera dorsalis males. This discovery has implications for developing safer alternatives to methyl eugenol for fruit fly management (Khrimian et al., 2006).
Safety and Hazards
The compound has been classified as Acute Tox. 3 Oral . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Mechanism of Action
Target of Action
Similar compounds have been noted to cause irritation to the skin and eyes, suggesting a potential interaction with these tissues .
Result of Action
It’s worth noting that similar compounds have been reported to cause irritation to the skin and eyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene . For instance, the compound may accumulate in confined spaces, particularly at or below ground level .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCFQFVEHTUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672319 | |
Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-81-9 | |
Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.